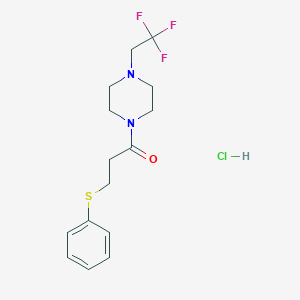

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride

Description

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic small molecule featuring a piperazine core substituted with a 2,2,2-trifluoroethyl group. The propan-1-one moiety is linked to a phenylthio (-S-C₆H₅) group at the third carbon position. The hydrochloride salt enhances solubility, a common pharmaceutical modification to improve bioavailability .

Propriétés

IUPAC Name |

3-phenylsulfanyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2OS.ClH/c16-15(17,18)12-19-7-9-20(10-8-19)14(21)6-11-22-13-4-2-1-3-5-13;/h1-5H,6-12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFBPAUMVJMLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)CCSC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride typically involves multiple steps:

Formation of the Phenylthio Group:

Piperazine Ring Substitution: The piperazine ring is then substituted with a 2,2,2-trifluoroethyl group. This can be achieved through alkylation reactions using reagents like 2,2,2-trifluoroethyl bromide.

Propanone Moiety Introduction: The final step involves the addition of the propanone group, which can be done through a condensation reaction with an appropriate ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted piperazine derivatives.

Applications De Recherche Scientifique

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The phenylthio group and the piperazine ring are key functional groups that interact with biological molecules, potentially affecting various biochemical pathways. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The target compound shares a propan-1-one-piperazine backbone with several analogs, but key differences in substituents dictate variations in physicochemical properties and biological activity. Below is a comparative analysis:

Key Observations :

- Trifluoroethyl vs. Trifluoromethylphenyl : The 2,2,2-trifluoroethyl group in the target compound is a smaller, more electron-withdrawing substituent compared to bulkier aryl-trifluoromethyl groups (e.g., in compounds 1 and 11). This may alter receptor binding kinetics or metabolic stability .

- Phenylthio vs.

- Synthetic Yields : The target compound’s synthesis likely employs HOBt/TBTU-mediated coupling (as in RTB70 ), but its yield remains unspecified in the evidence. Comparable analogs show yields ranging from 12% to 26%, suggesting room for optimization .

Pharmacological and Physicochemical Properties

- Hydrogen Bonding : The trifluoroethyl group’s electronegativity may enhance interactions with hydrophobic receptor pockets, a feature shared with trifluoromethylphenyl analogs .

- Salt Form : Hydrochloride salts (common in ) improve solubility for in vivo applications, contrasting with free-base forms of compounds like 1 and 11 .

Activité Biologique

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic organic compound notable for its unique chemical structure, which includes a phenylthio group, a piperazine ring with a trifluoroethyl substitution, and a propanone moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Synthesis

The molecular formula of 3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is , with a molecular weight of 374.4 g/mol. The synthesis typically involves several steps:

- Formation of the Phenylthio Group : Achieved through specific thiolation reactions.

- Piperazine Ring Substitution : Utilizes alkylation reactions with 2,2,2-trifluoroethyl bromide.

- Propanone Moiety Introduction : Conducted via condensation reactions with appropriate ketones.

These synthetic routes are optimized for yield and purity using various catalysts and purification techniques such as chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The phenylthio group enhances lipophilicity, potentially facilitating cellular uptake. The piperazine ring is known for its role in binding to various receptors, while the trifluoroethyl group may improve the compound's bioavailability by enhancing membrane permeability .

Anticancer Properties

Research indicates that compounds structurally similar to 3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assays : In studies involving MCF-7 breast cancer cells, compounds based on similar scaffolds demonstrated high cytotoxic activity, surpassing that of reference drugs like Tamoxifen. This suggests that modifications to the piperazine structure can enhance anticancer efficacy .

| Compound | Cytotoxicity (IC50 µM) | Reference |

|---|---|---|

| 3-(Phenylthio)-1-(4-morpholinoethoxy)propan-1-one | <10 | |

| Tamoxifen | 20 | |

| 3-(Phenylthio)-1-(4-(2-morpholinoethoxy)phenyl)propan-1-one | <5 |

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest potential antimicrobial effects. The compound's structural components may interact with bacterial membranes or specific metabolic pathways in pathogens, although detailed studies are needed to elucidate these mechanisms fully.

Case Studies

A recent study focused on derivatives of β-aryl-β-mercapto ketones revealed promising results regarding their cytotoxic effects on breast cancer cells. The study highlighted that certain modifications to the piperazine side chains significantly improved the compounds' efficacy against MCF-7 cells while maintaining lower toxicity levels in normal cells .

Q & A

Q. Critical conditions :

- Inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

- Temperature control (0–5°C for exothermic steps; room temperature for coupling) .

- Solvent purity (anhydrous DCM or THF) to avoid side reactions .

Advanced: How can researchers resolve low yields during the final coupling step?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Optimizing stoichiometry : Use a 10–20% molar excess of the piperazine derivative to drive the reaction .

- Catalyst screening : Test alternatives like DMAP or TEA to improve reaction efficiency .

- Purification adjustments : Replace standard column chromatography with preparative HPLC to isolate the product from unreacted starting materials .

Q. Data-driven troubleshooting :

- Monitor reaction progress via TLC or LC-MS at 30-minute intervals to identify incomplete coupling .

- Characterize byproducts via NMR to pinpoint competing pathways (e.g., N-alkylation vs. O-alkylation) .

Basic: What safety protocols are mandated for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood to minimize inhalation of fine particles .

- Storage : Airtight containers in a dark, cool environment (2–8°C) to prevent degradation .

- Emergency response : For skin exposure, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced: How should researchers address contradictory results in receptor binding assays?

Answer:

Contradictions may arise from:

- Compound purity : Validate via HPLC-MS (>95% purity; impurities <0.1%) to exclude off-target effects .

- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO-K1), incubation times, and buffer pH .

- Receptor heterogeneity : Perform competitive binding assays with known antagonists (e.g., ketanserin for 5-HT₂A) to confirm specificity .

Q. Example validation workflow :

| Step | Method | Purpose |

|---|---|---|

| 1 | Radioligand binding (³H-LSD) | Determine IC₅₀ values |

| 2 | Functional assays (cAMP/Gq signaling) | Confirm agonism/antagonism |

| 3 | Molecular docking (PDB: 6WGT) | Predict binding poses |

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

- ¹H/¹³C NMR : Identify protons (e.g., piperazine NH at δ 2.5–3.5 ppm) and carbons (e.g., trifluoroethyl CF₃ at δ 120–125 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺ calculated for C₁₆H₂₀F₃N₂OSCl: 393.09) .

- Elemental analysis : Validate C, H, N, S, Cl content (±0.4% theoretical) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies :

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; measure half-life via LC-MS/MS .

Q. Key findings :

- The trifluoroethyl group enhances metabolic resistance compared to ethyl analogs .

- Hydrolysis at the ketone moiety is negligible at pH 7.4 .

Basic: How is the compound’s solubility profile determined for in vitro studies?

Answer:

- Shake-flask method : Saturate the compound in buffers (pH 1–10) and measure concentration via UV-Vis .

- Co-solvent approach : Use DMSO (<1% v/v) to improve aqueous solubility for cell-based assays .

Q. Reported solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.5 |

| DMSO | 50.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.